Superior Intracellular Pharmacokinetics: Emtricitabine-TP Half-Life Exceeds Lamivudine-TP by >2.3-Fold, Supporting Once-Daily Dosing
Emtricitabine demonstrates a substantially longer intracellular half-life of its active triphosphate (FTC-TP) metabolite compared to lamivudine triphosphate (3TC-TP). This is a critical differentiator as intracellular half-life, not plasma half-life, is the primary determinant of dosing interval for NRTIs. The longer half-life of FTC-TP provides the pharmacokinetic foundation for its once-daily (QD) dosing, offering a potential adherence advantage over lamivudine's historical twice-daily (BID) regimen [1].
| Evidence Dimension | Intracellular half-life of active triphosphate metabolite |
|---|---|
| Target Compound Data | Emtricitabine triphosphate (FTC-TP) half-life >39 hours (reported as ∼38 h to >39 h) |
| Comparator Or Baseline | Lamivudine triphosphate (3TC-TP) half-life ∼16 hours |
| Quantified Difference | FTC-TP half-life is >2.3-fold longer than 3TC-TP (>38 h vs 16 h) |
| Conditions | Intracellular accumulation and decay kinetics in peripheral blood mononuclear cells (PBMCs) from clinical studies |
Why This Matters
For procurement, this supports the selection of emtricitabine for once-daily regimens, a key differentiator from lamivudine, which may be used BID, impacting patient adherence and study protocol design.
- [1] Saag, M. S. (2006). Emtricitabine, a new antiretroviral agent with activity against HIV and hepatitis B virus. Clinical Infectious Diseases, 42(1), 126-131. View Source
